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molecular formula C10H17NO B8339925 6-(But-3-en-1-yloxy)hexanenitrile

6-(But-3-en-1-yloxy)hexanenitrile

Cat. No. B8339925
M. Wt: 167.25 g/mol
InChI Key: KKOVDYQUENCFJK-UHFFFAOYSA-N
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Patent
US07612084B2

Procedure details

6-Bromocapronitrile (1.19 ml, 9.00 mmol) and 3-buten-1-ol (946 ul, 11.0 mmol) were added to a stirred solution of potassium hydroxide (6.16 g, 110 mmol) and tetra-butylammonium bromide (434 mg, 1.35 mmol) in water (6 ml) and dichloromethane (2 ml). The reaction was stirred at room temperature for 4 days and then washed with diethyl ether (2×50 ml). The combined organics were washed with water (3×30 ml), dried (magnesium sulphate) and the solvent removed in vacuo to furnish the title compound as a colourless oil, 1.48 g.
Quantity
1.19 mL
Type
reactant
Reaction Step One
Quantity
946 μL
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
434 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8].[CH2:9]([OH:13])[CH2:10][CH:11]=[CH2:12].[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.ClCCl>[CH2:9]([O:13][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8])[CH2:10][CH:11]=[CH2:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.19 mL
Type
reactant
Smiles
BrCCCCCC#N
Name
Quantity
946 μL
Type
reactant
Smiles
C(CC=C)O
Name
Quantity
6.16 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
434 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with diethyl ether (2×50 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(CC=C)OCCCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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